molecular formula C22H23N5O B2406618 N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 879172-24-4

N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2406618
CAS RN: 879172-24-4
M. Wt: 373.46
InChI Key: MBLRWWONLRVKAQ-UHFFFAOYSA-N
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Description

“N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The process usually involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Potential Treatment for Cognitive Deficits in Schizophrenia

A compound closely related to N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide, identified as PHA-543,613, has shown promise as a treatment for cognitive deficits in schizophrenia. It acts as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). This compound has demonstrated efficacy in improving cognitive performance in animal models, suggesting its potential therapeutic use in schizophrenia treatment (Wishka et al., 2006).

Agonist for α7 Nicotinic Acetylcholine Receptor in Cognitive Disorders

Another closely related compound, TC-5619, was identified as a selective α7 nicotinic acetylcholine receptor agonist. It showed significant efficacy in animal models for schizophrenia, particularly in improving cognitive, positive, and negative symptoms. This compound was also well-tolerated in clinical trials, indicating its potential for treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Synthesis and Antimicrobial Activity

Research has also been conducted on pyrimidine derivatives, which include compounds structurally similar to N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. These compounds were synthesized and exhibited antimicrobial activity, demonstrating their potential in medicinal applications (Rathod & Solanki, 2018).

Muscarinic Activity in Receptor Binding Assays

Compounds with a similar chemical structure have been synthesized and tested for muscarinic activity in receptor binding assays. These studies are significant for understanding the potential interactions of these compounds with muscarinic receptors, which could have implications in treating various neurological conditions (Plate et al., 2000).

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(24-20-15-26-11-8-16(20)9-12-26)19-14-27(18-6-2-1-3-7-18)25-21(19)17-5-4-10-23-13-17/h1-7,10,13-14,16,20H,8-9,11-12,15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLRWWONLRVKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CN(N=C3C4=CN=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

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